![molecular formula C17H19FN8 B2881353 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine CAS No. 2200039-91-2](/img/structure/B2881353.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C17H19FN8 and its molecular weight is 354.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C17H19FN8
- Molecular Weight : Approximately 354.385 Da
- Melting Point : 188–189 °C
- Structural Features : The presence of a cyclobutyl moiety and a triazolo-pyridazine scaffold contributes to its biological activity.
Research indicates that compounds containing the triazolo-pyridazine core exhibit various biological activities, primarily through their interaction with specific biological targets. The compound's structure suggests potential inhibitory effects on key enzymes and receptors involved in various signaling pathways.
In Vitro Studies
A study evaluated the inhibitory activity of similar triazolo-pyridazine derivatives against c-Met kinase, which is implicated in cancer progression. The findings are summarized in the following table:
Compound | IC50 (μM) | Cell Line Tested | Remarks |
---|---|---|---|
12e | 0.090 | A549 | Significant cytotoxicity |
1.06 | MCF-7 | Moderate cytotoxicity | |
2.73 | HeLa | Induces late apoptosis |
The compound 12e exhibited significant cytotoxicity across multiple cancer cell lines, indicating that structural modifications can enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific functional groups within the compound significantly influence its biological efficacy. For instance:
- Fluorine Substitution : The presence of a fluorine atom in the pyrimidine ring enhances the compound's lipophilicity and may improve its interaction with cellular targets.
- Cyclobutyl Moiety : This group contributes to the stability and binding affinity of the compound towards its biological targets.
Pharmacological Implications
The promising in vitro results suggest that this compound could be explored further for its potential as an anticancer agent. The ability to inhibit c-Met kinase positions it as a candidate for drug development against tumors that overexpress this receptor.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Testing in animal models to assess therapeutic potential and safety.
- Mechanistic Studies : Detailed investigations into how the compound interacts with cellular pathways.
- Analog Development : Synthesis of analogs to optimize efficacy and reduce potential side effects.
特性
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-24(17-13(18)7-19-10-20-17)12-8-25(9-12)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-7,10-12H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGJYCBKUXQLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=NC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。